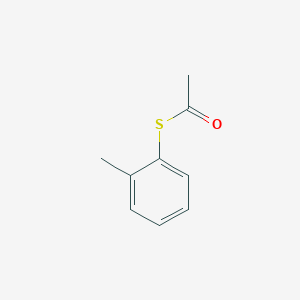S-(2-methylphenyl) ethanethioate
CAS No.: 10436-57-4
Cat. No.: VC3827465
Molecular Formula: C9H10OS
Molecular Weight: 166.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10436-57-4 |
|---|---|
| Molecular Formula | C9H10OS |
| Molecular Weight | 166.24 g/mol |
| IUPAC Name | S-(2-methylphenyl) ethanethioate |
| Standard InChI | InChI=1S/C9H10OS/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3 |
| Standard InChI Key | NGPKWOGMRQWAKJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1SC(=O)C |
| Canonical SMILES | CC1=CC=CC=C1SC(=O)C |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The compound is systematically named S-[(2-methylphenyl)methyl] ethanethioate under IUPAC guidelines . Alternative designations include thioacetic acid S-(2-methylbenzyl) ester and ethanethioic acid S-[(2-methylphenyl)methyl] ester . The CAS registry number 1624262-05-0 serves as its unique identifier in chemical databases .
Molecular Architecture
Synthesis and Production
Synthetic Pathways
Laboratory synthesis typically employs nucleophilic acyl substitution reactions. A validated protocol involves:
-
Chloride intermediate formation: Reacting 2-methylbenzyl alcohol with chloroacetyl chloride in dichloromethane at 0°C .
-
Thioacetate formation: Treating the chloride intermediate with potassium thioacetate in acetone under ambient conditions .
The reaction sequence achieves yields exceeding 70% after purification via silica gel chromatography .
Reaction Optimization
Key parameters influencing yield:
-
Temperature control: Maintaining 0°C during acylation prevents diacylation byproducts .
-
Solvent selection: Acetone enhances nucleophilicity of thioacetate ions compared to polar aprotic solvents .
-
Stoichiometry: A 1:1.2 molar ratio of chloride to potassium thioacetate maximizes conversion .
Structural and Physicochemical Properties
Spectroscopic Characterization
Computed Physicochemical Parameters
The relatively low polar surface area and moderate lipophilicity (XLogP3 = 2.5) suggest membrane permeability, a desirable trait for bioactive molecules .
Reactivity and Stability Profile
Hydrolytic Susceptibility
The thioester bond undergoes alkaline hydrolysis more readily than oxyesters. In methanol/water (1:1) with 2M KOH at 35°C, complete cleavage occurs within 2 hours, yielding 2-methylbenzyl mercaptan and acetate ions . This lability necessitates anhydrous storage conditions for long-term stability.
Applications and Research Utility
Synthetic Intermediate
The compound serves as a protected thiol precursor in pharmaceutical synthesis. Deprotection under mild basic conditions generates free thiols for subsequent conjugation reactions . Recent studies highlight its utility in preparing metallo-β-lactamase inhibitors, though specific biological data remain unpublished .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume